2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-
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Overview
Description
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[45]DECANE is a spirocyclic compound featuring a pyridine ring and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE typically involves the formation of the spirocyclic core followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable diaza compound under acidic or basic conditions can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other metal-based catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
7-Azaspiro[3.5]nonane: A spirocyclic compound with a different ring size and nitrogen positioning.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with an oxygen atom in the ring structure.
Uniqueness
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE is unique due to its specific combination of a pyridine ring and a diazaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
646056-70-4 |
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Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-pyridin-3-yl-2,6-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H19N3/c1-2-8-15-13(5-1)6-9-16(11-13)12-4-3-7-14-10-12/h3-4,7,10,15H,1-2,5-6,8-9,11H2 |
InChI Key |
AOHSAJIYKUYZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCN(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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